An In-depth Technical Guide to 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid, a specialized organic compound with potential applications in pharmaceutical and agrochemical research. While a specific CAS number for this compound is not readily found in public databases, suggesting it may be a novel or less-common chemical entity, this document extrapolates its likely properties, outlines a plausible synthetic route, and discusses its potential as a valuable building block. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and structurally related molecules.
Introduction and Chemical Identity
3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid is an aromatic carboxylic acid characterized by a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 3-position, with a propionic acid side chain at the 1-position. The unique electronic properties conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group make this molecule an intriguing candidate for creating novel bioactive compounds.
While structurally similar compounds are known and cataloged, the specific isomer that is the subject of this guide does not have a readily identifiable CAS number in major chemical databases as of the date of this publication. For reference, related compounds include:
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3-[2-(Trifluoromethyl)phenyl]propionic acid (CAS: 94022-99-8)[1]
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3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid (CAS: 1005205-20-8)[4]
The absence of a dedicated CAS number for 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid underscores its novelty and the opportunity for original research in its synthesis and application.
Molecular Structure
Figure 1. Chemical structure of 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid.
Physicochemical Properties (Predicted)
Based on the analysis of structurally similar compounds, the following physicochemical properties for 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid can be predicted. It is crucial to note that these are estimations and require experimental verification.
| Property | Predicted Value | Basis for Prediction / Comments |
| Molecular Formula | C₁₁H₁₁F₃O₃ | Based on chemical structure |
| Molecular Weight | 248.20 g/mol | Calculated from the molecular formula[4] |
| Appearance | White to off-white solid | Similar to related phenylpropionic acids[2][5] |
| Melting Point | 80-95 °C | Interpolated from 3-[2-(trifluoromethyl)phenyl]propionic acid (84-88 °C) and 3-(2-methoxyphenyl)propionic acid (83-89 °C)[2] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Typical for aromatic carboxylic acids |
| pKa | ~4.5 | Estimated based on the electronic effects of the substituents on the carboxylic acid moiety |
Proposed Synthesis Pathway
A plausible synthetic route to 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, with each step being a standard, well-documented organic transformation.
Figure 2. Proposed synthesis workflow for 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid.
Step 1: Knoevenagel Condensation
The synthesis would commence with a Knoevenagel condensation between 2-methoxy-3-(trifluoromethyl)benzaldehyde and malonic acid. This reaction is typically catalyzed by a base, such as pyridine with a catalytic amount of piperidine, to yield the corresponding cinnamic acid derivative.
Protocol:
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To a solution of 2-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.2 eq) and piperidine (0.1 eq).
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propenoic acid.
Step 2: Catalytic Hydrogenation
The double bond in the propenoic acid side chain is then reduced via catalytic hydrogenation to yield the target propionic acid.
Protocol:
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Dissolve the 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propenoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.
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Monitor the reaction by TLC or by the cessation of hydrogen uptake.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to yield the crude 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid.
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Recrystallize from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the purified product.
Potential Applications in Research and Drug Development
While specific applications for 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid have not been documented, its structural motifs suggest several areas of potential utility, particularly as a key intermediate in the synthesis of more complex molecules.
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Pharmaceutical Synthesis: Phenylpropionic acids are core scaffolds in many non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this compound could be exploited to synthesize novel anti-inflammatory or analgesic agents with potentially improved efficacy or pharmacokinetic profiles.[2]
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Agrochemical Development: The trifluoromethyl group is a common feature in modern herbicides and pesticides, often enhancing their biological activity and metabolic stability. This compound could serve as a building block for new agrochemicals.[2]
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Materials Science: Aromatic carboxylic acids can be incorporated into polymers to enhance their thermal and mechanical properties.[2]
Safety and Handling
As a novel compound, a full toxicological profile for 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid is not available. However, based on structurally related compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Health Hazards (Predicted): May cause skin and eye irritation.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid represents a novel chemical entity with significant potential as a building block in medicinal chemistry and materials science. While its CAS number is not publicly listed, this guide provides a robust, scientifically grounded framework for its synthesis, predicted properties, and potential applications. The proposed synthetic pathway offers a clear and efficient route to obtaining this compound, paving the way for further research into its unique characteristics and utility. Researchers and drug development professionals are encouraged to explore the possibilities that this and other novel substituted phenylpropionic acids may offer.
References
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3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. PubChem. [Link]
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3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid. PubChem. [Link]
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3-phenyl propionic acid, 501-52-0. The Good Scents Company. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A14314.14 [thermofisher.com]
- 4. 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid | C11H11F3O3 | CID 57363570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-phenyl propionic acid, 501-52-0 [thegoodscentscompany.com]
- 6. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | C17H18O3 | CID 3468322 - PubChem [pubchem.ncbi.nlm.nih.gov]
